p-Methoxybenzylidene-cyclohexyl-amine
Description
p-Methoxybenzylidene-cyclohexyl-amine is a Schiff base derived from the condensation of cyclohexylamine and 4-methoxybenzaldehyde. Its molecular formula is tentatively identified as C₁₄H₁₇NO, though discrepancies in reported molecular weights exist (e.g., 185.05 g/mol in Cheméo vs. theoretical ~215 g/mol). Structurally, it features a cyclohexyl group linked via an imine bond to a p-methoxy-substituted benzylidene moiety. This compound is synthesized through reactions analogous to those described for related benzylideneamines, involving refluxing cyclohexanecarbonyl chloride with potassium thiocyanate and subsequent amine addition .
Properties
CAS No. |
56644-00-9 |
|---|---|
Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
N-cyclohexyl-1-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C14H19NO/c1-16-14-9-7-12(8-10-14)11-15-13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3 |
InChI Key |
XCASJAIZRKXHGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Methoxybenzylidene-cyclohexyl-amine typically involves the condensation reaction between p-methoxybenzaldehyde and cyclohexylamine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods: The use of continuous flow reactors can enhance the efficiency and yield of the product, making the process more suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: p-Methoxybenzylidene-cyclohexyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of this compound oxides.
Reduction: Conversion to p-methoxybenzyl-cyclohexyl-amine.
Substitution: Derivatives with substituted methoxy groups.
Scientific Research Applications
Chemistry: p-Methoxybenzylidene-cyclohexyl-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: Its structural features make it a candidate for studying interactions with biological targets, such as enzymes and receptors .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers and other advanced materials with specific properties .
Mechanism of Action
The mechanism of action of p-Methoxybenzylidene-cyclohexyl-amine involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural configuration. The methoxy group and the imine moiety play crucial roles in its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects on Physicochemical Properties
The substituent on the benzylidene moiety significantly impacts molecular weight, polarity, and chromatographic behavior. Key comparisons include:
Table 1: Substituent-Driven Property Differences
Note: Discrepancy in molecular weight data for p-methoxy derivative requires further validation from authoritative sources like NIST.
- Polarity Trends: The methoxy group (electron-donating) increases polarity compared to methyl, likely elevating boiling points and retention indices in gas chromatography (GC). For example, (p-methylbenzylidene)-cyclohexyl-amine exhibits a Kovats index of 1771 on a non-polar SE-30 column ; the methoxy analogue would theoretically have a higher index due to increased polarity.
- Stability : Schiff bases with electron-donating groups (e.g., -OCH₃) exhibit enhanced imine bond stability against hydrolysis compared to electron-withdrawing substituents (e.g., -Cl) .
Analytical and Chromatographic Behavior
- Gas Chromatography : The methyl-substituted analogue demonstrates a retention index of 1771 under isothermal conditions (SE-30 column, 280°C) . The methoxy variant’s higher polarity would likely increase retention, though experimental data is lacking.
- Structural Characterization : Quantum chemical computations for derivatives like P-chlorobenzylidene-(4-methoxyphenyl)-amine highlight the utility of computational models in predicting molecular geometries and spectroscopic profiles .
Functional Group Variations
- Imine vs. Ketone: Unlike Methoxmetamine (a cyclohexanone derivative with a ketone group) , this compound’s imine linkage confers greater reactivity toward nucleophiles and reducing agents.
- Amine vs. Acetate : Esters like methyl-(4-methoxyphenyl)acetate (C₁₀H₁₂O₂) lack the imine bond, resulting in distinct solubility and reactivity profiles.
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